7-Allyl-2-methyl-9-decene-3,7-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87998-17-2 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2-methyl-7-prop-2-enyldec-9-ene-3,7-diol |
InChI |
InChI=1S/C14H26O2/c1-5-9-14(16,10-6-2)11-7-8-13(15)12(3)4/h5-6,12-13,15-16H,1-2,7-11H2,3-4H3 |
InChI Key |
YDSMUIGUANRVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCC(CC=C)(CC=C)O)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 7 Allyl 2 Methyl 9 Decene 3,7 Diol
Mechanistic Pathways for Diol and Alkene Formation
The creation of the diol and its conversion to various alkene products can proceed through several mechanistic routes, including deoxydehydration, transition metal-catalyzed coupling and metathesis, and electrochemical pathways.
Deoxydehydration (DODH) is a critical reaction for converting vicinal diols, like the one present in 7-Allyl-2-methyl-9-decene-3,7-diol, into alkenes. researchgate.netroyalsocietypublishing.orgrsc.org This process involves the removal of two hydroxyl groups from adjacent carbon atoms to form a double bond. The general mechanism for DODH catalyzed by metal-oxo complexes typically involves three main steps: royalsocietypublishing.org
Condensation: The diol condenses with a metal-oxo bond, which results in the release of a water molecule and the formation of a metal-diolate intermediate. royalsocietypublishing.org
Olefin Extrusion: The final step is the elimination of the alkene from the reduced metal diolate, which regenerates the metal-oxo catalyst. This step is often the rate-limiting step in the catalytic cycle. royalsocietypublishing.org
Various early transition metals, such as Rhenium (Re), Molybdenum (Mo), and Vanadium (V), in high oxidation states are effective catalysts for this transformation. researchgate.netroyalsocietypublishing.org For instance, methyltrioxorhenium (MTO) is a well-known catalyst that can operate through a Re(VII)↔Re(V) or a Re(V)↔Re(III) catalytic cycle, depending on the reductant used. researchgate.net When secondary alcohols are used as reductants, a Re(V)↔Re(III) cycle is often proposed. researchgate.net
Computational studies have provided deeper insights into the olefin extrusion step. For rhenium-catalyzed DODH, a concerted mechanism is favored where both C-O bonds of the diolate break simultaneously, requiring a syn-coplanar arrangement of the diol's hydroxyl groups. chemrxiv.org In contrast, vanadium-catalyzed DODH can proceed through a stepwise C-O bond cleavage via a triplet state, which allows for more flexibility and can even facilitate the deoxydehydration of trans-diols. chemrxiv.org
The choice of reductant is also a key factor. While phosphines were initially used, more sustainable options like secondary alcohols are now common. royalsocietypublishing.orgresearchgate.net In some cases, the diol substrate itself can act as the reductant, although this limits the theoretical yield to 50%. rsc.org
A variety of diol substrates can be converted to alkenes using these methods in good to excellent yields. researchgate.net The reaction is generally stereospecific, with trans-alkenes being formed from the corresponding diols. rsc.org
The carbon framework of this compound and its transformation into various alkenes can be efficiently constructed using transition metal-catalyzed coupling and metathesis reactions. These powerful synthetic tools allow for the formation of carbon-carbon bonds with high selectivity. thieme-connect.demdpi.com
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in forming C(sp2)-C(sp2) bonds, which could be relevant in synthesizing precursors to the target diol. mdpi.com The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.
Transmetalation: An organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst. mdpi.com
The choice of ligands on the palladium catalyst is crucial for tuning its reactivity and stability. mdpi.com
Olefin Metathesis:
Olefin metathesis, a reaction that involves the redistribution of alkene fragments, is another powerful tool. mdpi.comnih.gov This reaction is typically catalyzed by ruthenium or molybdenum carbene complexes, such as the Grubbs and Schrock catalysts. mdpi.com The mechanism proceeds through a [2+2] cycloaddition between the metal carbene and an alkene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release a new alkene and a new metal carbene, which continues the catalytic cycle. mdpi.com
Different types of metathesis reactions, such as ring-closing metathesis (RCM) and cross-metathesis (CM), can be employed to synthesize a variety of cyclic and acyclic alkenes from diene precursors. nih.gov For instance, RCM of a diene precursor could be a viable route to cyclic analogs of the target molecule.
The table below summarizes key aspects of these catalytic cycles.
| Catalytic Process | Key Metal | Fundamental Steps | Intermediate Species |
| Deoxydehydration | Re, Mo, V | Condensation, Reduction, Olefin Extrusion | Metal-diolate |
| Cross-Coupling | Pd, Ni | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(II) or Ni(II) species |
| Olefin Metathesis | Ru, Mo | [2+2] Cycloaddition, Retro [2+2] Cycloaddition | Metallacyclobutane |
Electrochemical methods offer a green and efficient alternative for the synthesis of diols and the transformation of alkenes, often proceeding through radical and ionic intermediates. thieme-connect.denih.gov
Electrochemical Diol Synthesis:
The dihydroxylation of alkenes to form 1,2-diols can be achieved electrochemically. rsc.org A proposed mechanism for the electrochemical synthesis of syn-1,2-diols from vinylarenes involves the following steps:
Electrochemical Oxidation: The alkene substrate is oxidized at the anode to generate a radical cation. rsc.org
Nucleophilic Attack: A nucleophile, such as N,N-dimethylformamide (DMF), attacks the radical cation. rsc.org
Further Oxidation and Nucleophilic Capture: The resulting intermediate is further oxidized to a carbocation, which is then captured by another nucleophile. In the presence of trifluoroacetate, this can lead to high syn-diastereoselectivity. rsc.org
Generation of Radical Intermediates:
Single-electron transfer (SET) processes in electrochemistry are a powerful way to generate radical species. thieme-connect.de One-electron oxidation of a neutral compound produces a radical cation, while a one-electron reduction yields a radical anion. thieme-connect.de These radical intermediates can then undergo a variety of transformations, including cyclizations and additions. thieme-connect.demdpi.com For example, electroreductively generated alkyl radicals from alkyl halides can participate in various C-C bond-forming reactions. mdpi.com
The nature of the electrolyte is crucial in electrochemical reactions as the ions can act as counter-ions for the charged intermediates, significantly influencing the reaction's efficiency and outcome. thieme-connect.de The generation of radical intermediates has been verified experimentally through trapping experiments with radical scavengers like DMPO and TMPO. researchgate.net
Mechanistic Aspects Governing Stereoselectivity in Diol and Alkene Construction
Controlling the three-dimensional arrangement of atoms (stereochemistry) is a central theme in modern organic synthesis. For a molecule like this compound, with multiple stereocenters and double bonds, understanding the mechanisms that govern stereoselectivity is paramount.
Stereoselective Diol Synthesis:
The dihydroxylation of alkenes is a classic method for preparing diols, and the stereochemical outcome is highly dependent on the reagents and mechanism.
Syn-Dihydroxylation: The reaction of alkenes with osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄) proceeds through a concerted mechanism. youtube.comlibretexts.org The reagent adds to one face of the double bond to form a cyclic intermediate (an osmate ester or manganate (B1198562) ester). youtube.comlibretexts.org Subsequent hydrolysis of this intermediate cleaves the metal-oxygen bonds, resulting in the formation of a syn-diol, where both hydroxyl groups are on the same side of the original double bond. youtube.comlibretexts.org This process is stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the diol product. youtube.com
Anti-Dihydroxylation: The formation of anti-diols, where the hydroxyl groups are on opposite sides, is typically achieved through a two-step process involving the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide. youtube.com The backside attack of a water molecule on the protonated epoxide leads to the anti-diol product. youtube.com
Stereoselective Alkene Synthesis from Diols:
As mentioned in the deoxydehydration section, the stereochemistry of the diol can influence the geometry of the resulting alkene. The concerted mechanism of rhenium-catalyzed DODH, which requires a syn-periplanar transition state, generally leads to the formation of a specific alkene isomer from a given diol stereoisomer. rsc.orgchemrxiv.org
The table below outlines the stereochemical outcomes of common dihydroxylation methods.
| Reagent/Method | Stereochemical Outcome | Mechanistic Feature |
| OsO₄ or cold, basic KMnO₄ | syn-addition | Concerted formation of a cyclic intermediate |
| Peroxyacid followed by H₃O⁺ | anti-addition | Epoxidation followed by backside nucleophilic attack |
| Electrochemical (with DMF/TFA) | syn-addition | Nucleophilic capture of a carbocation intermediate |
Kinetic and Thermodynamic Considerations in this compound Formation
The feasibility and rate of the reactions involved in the synthesis of this compound are governed by kinetic and thermodynamic principles.
Thermodynamics of Deoxydehydration:
Kinetics of Deoxydehydration:
The activation energy for olefin extrusion can be influenced by the coordination of the reductant or its byproducts to the metal center. researchgate.net In vanadium-catalyzed DODH, a spin-crossover mechanism involving a triplet state has been proposed to provide a lower energy pathway for the key olefin-extrusion step compared to a concerted singlet mechanism. chemrxiv.org
Understanding these kinetic and thermodynamic factors is crucial for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to achieve high yields of the desired alkene products from this compound and related compounds.
Sophisticated Spectroscopic and Analytical Characterization of 7 Allyl 2 Methyl 9 Decene 3,7 Diol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR for Comprehensive Structural Elucidation and Stereochemical Assignment
No published 1H or 13C NMR data for 7-Allyl-2-methyl-9-decene-3,7-diol could be located. This information is critical for the initial mapping of the proton and carbon framework of the molecule. Without the chemical shifts, coupling constants, and integration values, a definitive structural assignment and determination of its stereochemistry cannot be performed.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Proximity Analysis
Similarly, there is no available information on 2D NMR experiments such as COSY, HSQC, HMBC, or NOESY for this compound. These advanced techniques are essential for unambiguously establishing the connectivity between protons and carbons, identifying long-range correlations, and understanding the spatial proximity of atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis of Fragmentation Patterns for Structural Confirmation
Detailed fragmentation patterns from HRMS or GC-MS studies of this compound are not documented. The analysis of these patterns is a cornerstone for confirming the molecular weight and elemental composition, and for deducing the structure of the molecule by observing how it breaks apart under ionization.
Differentiation of Isomers by GC-MS Profiling
Due to the lack of GC-MS data, the chromatographic behavior and mass spectral profiles of potential isomers of this compound have not been characterized. GC-MS is a powerful technique for separating and identifying different isomeric forms of a compound.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis
No infrared (IR) or Raman spectra for this compound are available. Vibrational spectroscopy is instrumental in identifying the presence of key functional groups, such as the hydroxyl (-OH) and allyl (C=C) groups expected in this molecule, and can also provide insights into its conformational properties.
Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution
The robust characterization of this compound, a complex tertiary alcohol, necessitates the use of sophisticated chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for assessing the purity of synthesized batches and for the critical resolution of its potential stereoisomers. The structural complexity and the presence of multiple chiral centers in this compound make these high-resolution separation methods essential for a comprehensive understanding of its chemical nature.
The primary objectives of employing chromatographic methods for this compound include the quantification of the main component, the detection and identification of impurities originating from starting materials or side reactions, and the separation of diastereomers and enantiomers. The choice between GC and HPLC is often dictated by the volatility and thermal stability of the analyte and its derivatives.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a diol like this compound, derivatization is often a necessary prerequisite to increase its volatility and prevent on-column degradation. A common derivatization technique is silylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.
Research findings have demonstrated the successful application of GC coupled with mass spectrometry (GC-MS) for the analysis of the TMS-ether derivative of this compound. This approach not only allows for the separation of the compound from reaction byproducts but also provides structural information through mass spectral fragmentation patterns. The purity of the compound can be determined by calculating the peak area percentage of the main derivative peak relative to the total area of all detected peaks.
Table 1: Illustrative GC Conditions for the Analysis of Derivatized this compound
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min |
| Carrier Gas | Helium at a constant flow rate |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography offers a versatile alternative to GC, particularly for the analysis of non-volatile or thermally labile compounds, and for preparative scale separations. For this compound, both normal-phase and reversed-phase HPLC can be employed for purity assessment.
Due to the limited UV absorbance of the aliphatic diol, detection can be challenging. A Universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often required. Alternatively, derivatization with a UV-active agent can be performed to enhance detection by a standard UV-Vis detector.
A significant application of HPLC in the context of this compound is the resolution of its stereoisomers. The presence of two stereogenic centers at positions 3 and 7 implies the existence of four possible stereoisomers (two pairs of enantiomers). Chiral HPLC, utilizing a chiral stationary phase (CSP), is the method of choice for separating these enantiomers and diastereomers. The selection of the appropriate chiral column and mobile phase is critical for achieving baseline resolution.
Table 2: Exemplary HPLC Conditions for Isomer Resolution of this compound
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based CSP like Chiralpak AD-H) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | Refractive Index Detector (RID) or UV-Vis (if derivatized) |
The successful separation of the stereoisomers is crucial for investigating their individual biological activities and for ensuring the stereochemical purity of the final product. The integration of the respective peak areas in the chromatogram allows for the determination of the diastereomeric and enantiomeric excess.
In-Depth Analysis of this compound Elusive in Scientific Literature
A comprehensive search of scientific databases and computational chemistry literature has revealed a significant lack of specific research focused on the chemical compound this compound. As a result, a detailed article on its theoretical and computational chemistry, as requested, cannot be generated at this time. The following provides a brief overview of the proposed areas of study and the general methodologies that would be applied if data were available.
Theoretical and Computational Chemistry Approaches to 7 Allyl 2 Methyl 9 Decene 3,7 Diol Reactivity and Structure
Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules, providing insights that can be difficult to obtain through experimental methods alone. For a molecule like 7-Allyl-2-methyl-9-decene-3,7-diol, these approaches would be invaluable in understanding its behavior.
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the molecule.
Theoretical calculations can be used to map out the potential energy surface of a chemical reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. This information is crucial for understanding reaction mechanisms and predicting the feasibility of synthetic routes. For instance, in the synthesis of a complex diol like this compound, DFT could be used to model the stereoselectivity of key steps, such as the addition of an allyl group to a ketone precursor.
Table 1: Hypothetical Energy Profile for a Key Synthetic Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.6 |
| Transition State 2 | +12.8 |
| Products | -20.1 |
| This is a hypothetical data table to illustrate the type of information that would be generated. |
Due to the presence of stereocenters, this compound can exist as multiple configurational isomers (diastereomers and enantiomers). Quantum chemical calculations can determine the relative energies of these isomers, predicting which are the most stable. This is vital for understanding the thermodynamic landscape of the molecule.
While quantum mechanics is excellent for understanding electronic structure, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility of a molecule and the influence of its environment. MD simulations model the movement of atoms over time based on classical mechanics.
For a flexible molecule like this compound, MD simulations could reveal the preferred three-dimensional shapes (conformers) it adopts in solution. Furthermore, by including solvent molecules in the simulation, it is possible to study how the solvent affects the molecule's conformation and reactivity. For example, hydrogen bonding between the diol's hydroxyl groups and a protic solvent could significantly influence which reactive sites are accessible.
By systematically studying a series of molecules structurally related to this compound, it is possible to develop quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These models use computational descriptors (such as electronic properties, steric parameters, and topological indices) to predict the reactivity or other properties of new, untested analogues. This approach is highly valuable in the rational design of molecules with desired characteristics.
Chemical Transformations and Derivatization Studies of 7 Allyl 2 Methyl 9 Decene 3,7 Diol
Selective Functionalization of Hydroxyl Groups
The presence of a secondary and a tertiary hydroxyl group in 7-Allyl-2-methyl-9-decene-3,7-diol allows for selective reactions based on their differential reactivity. Generally, secondary alcohols are more sterically accessible and less hindered than tertiary alcohols, which can be exploited for selective functionalization.
Controlled Esterification and Etherification Reactions
Selective esterification and etherification of the secondary hydroxyl group at the C-3 position should be achievable under carefully controlled conditions. The use of bulky acylating or alkylating agents would likely favor reaction at the less sterically encumbered secondary alcohol.
Table 1: Hypothetical Selective Esterification and Etherification Reactions
| Reagent | Expected Major Product | Reaction Conditions |
|---|---|---|
| Acetic anhydride (B1165640) (1 eq.), Pyridine | 7-Allyl-2-methyl-9-decen-3-yl acetate-7-ol | Low temperature |
| Benzoyl chloride (1 eq.), Et3N | 7-Allyl-2-methyl-9-decen-3-yl benzoate-7-ol | Controlled addition |
| Benzyl bromide, NaH | 3-(Benzyloxy)-7-allyl-2-methyl-9-decen-7-ol | Careful stoichiometry |
Formation of Cyclic and Acyclic Acetals and Ketals
The diol functionality opens the possibility for the formation of cyclic acetals and ketals, which can serve as protecting groups for the hydroxyl functions. The formation of a six-membered ring by reaction with an aldehyde or ketone would involve both hydroxyl groups. However, the formation of such a cyclic product might be influenced by the steric hindrance around the tertiary alcohol. Alternatively, selective protection of the secondary alcohol as an acyclic acetal (B89532) is a plausible route.
Reactions Involving the Alkene Moieties
The two carbon-carbon double bonds in this compound offer further opportunities for selective chemical modifications. The terminal double bond and the allyl group exhibit different reactivities, which can be harnessed for selective transformations.
Selective Hydrogenation and Halogenation
Selective hydrogenation of the less substituted terminal double bond (C-9/C-10) can likely be achieved using catalysts that are sensitive to steric hindrance, such as Wilkinson's catalyst (RhCl(PPh₃)₃). This would yield 7-Allyl-2-methyl-decan-3,7-diol. Subsequent hydrogenation under more forcing conditions would reduce the allyl group.
Halogenation reactions (e.g., with Br₂) would be expected to proceed readily with both double bonds. Achieving high selectivity might be challenging, though differences in the electronic properties of the two alkenes could potentially be exploited under specific conditions.
Table 2: Predicted Outcomes of Selective Alkene Reactions
| Reagent/Catalyst | Target Moiety | Expected Major Product |
|---|---|---|
| H₂, Wilkinson's catalyst | C-9/C-10 double bond | 7-Allyl-2-methyl-decan-3,7-diol |
| H₂, Pd/C | Both double bonds | 2-Methyl-7-propyl-decan-3,7-diol |
| m-CPBA (1 eq.) | C-9/C-10 double bond | 7-Allyl-2-methyl-9,10-epoxy-decan-3,7-diol |
Epoxidation and Dihydroxylation Reactions
Epoxidation, for instance with meta-chloroperoxybenzoic acid (m-CPBA), would likely occur preferentially at the more electron-rich and less sterically hindered terminal double bond. Dihydroxylation using reagents like osmium tetroxide would be expected to react with both alkene functionalities, leading to a tetraol product.
Transformations of the Allyl Group
The allyl group is a versatile functional handle that can undergo a variety of transformations. Isomerization of the allyl group to a propenyl group can be catalyzed by transition metal complexes. This would bring the double bond into conjugation with a newly formed stereocenter, offering further synthetic possibilities. The allyl group is also amenable to reactions such as Heck coupling and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.
No Publicly Available Research Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found for the chemical compound this compound. This indicates that the compound may be a novel chemical entity that has not yet been synthesized or characterized in published scientific studies.
Consequently, it is not possible to provide an article with detailed research findings, data tables, or specific chemical transformations as requested in the outline. The strict requirement to focus solely on "this compound" and to exclude information on other compounds prevents the generation of content based on the reactivity of analogous structures.
The provided outline, focusing on isomerization, oxidation, reduction, and synthesis of polyfunctional molecules, requires experimental data and observations that are not available in the public domain for this specific compound. Any attempt to generate such content would be hypothetical and would not adhere to the principles of scientific accuracy and reliance on verifiable sources.
Further research would be required to synthesize and characterize this compound to determine its chemical properties and reactivity, which could then be documented. Until such research is published, no information on its chemical transformations and derivatization studies can be provided.
Future Research Directions and Perspectives on 7 Allyl 2 Methyl 9 Decene 3,7 Diol Chemistry
Development of Sustainable and Greener Synthetic Pathways for Complex Diols
The chemical industry's shift towards sustainability necessitates the development of environmentally benign methods for synthesizing complex molecules. chemistryjournals.net Traditional synthesis often relies on hazardous reagents and generates significant waste, prompting the adoption of green chemistry principles. chemistryjournals.net For polyfunctional compounds like 7-allyl-2-methyl-9-decene-3,7-diol, this involves exploring renewable feedstocks, atom-economical reactions, and safer solvents. researchgate.netnih.gov
A promising approach is the use of biomass-derived precursors. rsc.org For instance, diols can be obtained from renewable sources through microbial fermentation and other biotechnological processes. rsc.orgnih.gov The principles of green chemistry, such as waste prevention and the use of less hazardous chemicals, provide a framework for developing these sustainable routes. chemistryjournals.netnih.gov Methodologies like microwave-assisted synthesis and the use of alternative solvents such as water or supercritical fluids can further reduce the environmental footprint. chemistryjournals.netnih.gov
| Green Chemistry Principle | Application in Diol Synthesis |
| Waste Prevention | Utilize atom-economical reactions that maximize the incorporation of starting materials into the final product. researchgate.net |
| Renewable Feedstocks | Source starting materials from biomass to reduce reliance on fossil fuels. rsc.org |
| Safer Solvents & Reagents | Replace toxic organic solvents with water, ionic liquids, or supercritical fluids. chemistryjournals.net |
| Energy Efficiency | Employ methods like microwave irradiation to reduce reaction times and energy consumption. chemistryjournals.netnih.gov |
Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Transformations
The presence of multiple reactive sites in polyfunctional diols presents a significant challenge for selective chemical transformations. rsc.org Developing novel catalytic systems is crucial for achieving high selectivity and efficiency in reactions involving compounds like this compound.
Organocatalysis has emerged as a powerful tool for the selective functionalization of diols, offering mild reaction conditions and reduced toxicity. rsc.orgrsc.org Catalysts based on borinic acid, for example, have shown high selectivity for primary alcohols. rsc.org Furthermore, peptide-based catalysts can distinguish between hydroxyl groups through non-covalent interactions, enabling regio- and enantioselective transformations. rsc.org The design of catalysts that can overcome the inherent reactivity biases of substrates is a key area of research, allowing for the functionalization of less reactive positions. nih.govnih.gov
Exploration of Complex Reaction Networks Involving Polyfunctional Compounds
Polyfunctional molecules like this compound can participate in complex reaction networks, leading to a diverse array of products. Understanding and controlling these networks is essential for synthetic chemists. The multiple functional groups within such compounds can lead to intricate interactions and reaction pathways. viridischem.com
For instance, the deoxydehydration of vicinal diols can result in complex product mixtures due to subsequent condensation reactions. royalsocietypublishing.org The study of these networks involves mapping out the potential reactions, identifying key intermediates, and developing strategies to steer the reaction towards the desired product. This can be achieved by carefully controlling reaction conditions or by using selective catalysts that favor a specific pathway.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial production requires scalable and efficient manufacturing processes. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods for the production of complex molecules. acs.orgamt.uk
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purer products. mdpi.com This technology is particularly well-suited for handling highly reactive intermediates and exothermic reactions safely. acs.org Automated synthesis platforms can further enhance efficiency by performing entire synthetic sequences with minimal human intervention, accelerating the discovery and production of new compounds. sigmaaldrich.comnih.govresearchgate.net The integration of these technologies can facilitate the scalable and cost-effective production of this compound and its derivatives.
Computational Design and Virtual Screening of Novel this compound Analogues with Tunable Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. openmedicinalchemistryjournal.com Virtual screening and de novo design methods allow for the rapid exploration of vast chemical spaces to identify novel compounds with desired properties. openmedicinalchemistryjournal.combiosolveit.de
In the context of this compound, computational approaches can be used to design and screen analogues with tunable reactivity. By modifying the structure of the parent molecule, it is possible to alter its electronic and steric properties, thereby influencing its behavior in chemical reactions. nih.gov Molecular dynamics simulations can provide insights into the conformational flexibility of these molecules and guide the design of new catalysts or reaction conditions. acs.org This in silico approach can significantly accelerate the discovery of new diol-based compounds with tailored functionalities for specific applications.
| Computational Technique | Application in Diol Analogue Design |
| Virtual Screening | High-throughput screening of large compound libraries to identify potential drug candidates or materials. openmedicinalchemistryjournal.comnih.gov |
| De Novo Design | Generation of novel molecular structures with desired pharmacological or material properties from scratch. openmedicinalchemistryjournal.com |
| Molecular Dynamics | Simulation of molecular motion to understand conformational flexibility and guide catalyst design. acs.org |
| QSAR | Development of models to predict the activity of new analogues based on their structure. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
